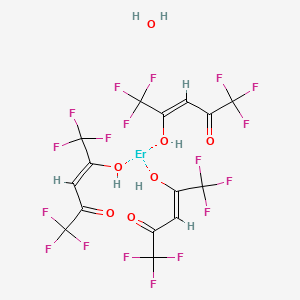

Erbium(III) hexafluoroacetylacetonate hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erbium(III) hexafluoroacetylacetonate hydrate is an organometallic compound with the chemical formula Er(CF₃COCHCOCF₃)₃•xH₂O. It is known for its pink crystalline appearance and is primarily used in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Erbium(III) hexafluoroacetylacetonate hydrate is typically synthesized through a reaction between erbium(III) chloride and hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors designed to maintain precise temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: This compound can be reduced under specific conditions, often involving reducing agents like hydrogen gas or lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride.

Substitution: Various ligands such as phosphines or amines under controlled temperature and solvent conditions.

Major Products Formed:

Oxidation: Formation of erbium oxides or other oxidized species.

Reduction: Formation of lower oxidation state erbium complexes.

Substitution: Formation of new erbium complexes with different ligands.

科学研究应用

Erbium(III) hexafluoroacetylacetonate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other erbium complexes and materials.

Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.

Medicine: Explored for its potential in photodynamic therapy and other medical applications.

Industry: Utilized in the production of thin films, coatings, and as a catalyst in various chemical reactions.

作用机制

The mechanism of action of erbium(III) hexafluoroacetylacetonate hydrate involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound’s unique electronic structure allows it to interact with different molecular targets, facilitating various chemical transformations. The pathways involved often include coordination to metal centers and participation in redox reactions .

相似化合物的比较

Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another erbium complex with similar coordination properties.

Ytterbium(III) hexafluoroacetylacetonate dihydrate: A similar compound with ytterbium instead of erbium.

Yttrium(III) hexafluoroacetylacetonate hydrate: A yttrium-based analogue with comparable chemical behavior.

Uniqueness: Erbium(III) hexafluoroacetylacetonate hydrate is unique due to its specific coordination environment and the presence of hexafluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise control over chemical reactivity and material properties .

生物活性

Erbium(III) hexafluoroacetylacetonate hydrate (Er(hfac)₃·xH₂O) is a lanthanide complex that has garnered interest in various fields, particularly in biological applications due to its unique properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

This compound is characterized by its high solubility in organic solvents such as toluene and chlorinated solvents, which makes it suitable for various applications, including photodynamic therapy and bioimaging . The synthesis of this compound typically involves the reaction of erbium(III) salts with hexafluoroacetylacetone under controlled conditions, often yielding a stable hydrate form .

Photodynamic Therapy (PDT)

One of the most promising applications of Er(hfac)₃·xH₂O is in photodynamic therapy. The compound exhibits significant photochemical properties, allowing it to generate reactive oxygen species (ROS) upon light activation. This characteristic is crucial for PDT, where ROS can induce apoptosis in cancer cells. Studies have shown that lanthanide complexes can enhance singlet oxygen generation, making them suitable candidates for therapeutic applications .

Bioimaging and Biosensing

Erbium compounds are also explored for bioimaging due to their luminescent properties. The ability of Er(hfac)₃·xH₂O to emit light in the near-infrared (NIR) range allows for deeper tissue penetration and reduced autofluorescence during imaging procedures. This property enhances the visibility of biological structures in live organisms .

Case Studies

- Study on Photodynamic Efficacy : A recent study investigated the efficacy of Er(hfac)₃·xH₂O in inducing cell death in HeLa cells through PDT. The results indicated a dose-dependent increase in cytotoxicity when exposed to light, confirming the compound's potential as a therapeutic agent .

- Biosensing Applications : Another research highlighted the use of Er(hfac)₃·xH₂O in biosensing platforms, where its luminescent properties were utilized to detect specific biomolecules. The study demonstrated that the compound could effectively bind to target analytes, providing a sensitive detection method with low background noise .

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile of Er(hfac)₃·xH₂O is essential. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity; however, further investigations are necessary to evaluate long-term effects and biocompatibility .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉F₆O₃Er |

| Solubility | Soluble in toluene and chlorinated solvents |

| Photodynamic Activity | Generates singlet oxygen upon light activation |

| Emission Range | Near-infrared (NIR) |

| Toxicity Level | Low at therapeutic concentrations |

属性

IUPAC Name |

erbium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Er.H2O/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;1H2/b3*2-1-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJRJAVIMPXKRE-AHUNZLEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ErF18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。